Madhp
Description
MADHP (N,N-dimethyl-2-amino-4,6-dihydroxypyrimidine) is a nitrogen-containing heterocyclic compound utilized as a ligand in palladium-mediated cross-coupling reactions, particularly in biochemical applications such as protein modification. It plays a critical role in stabilizing palladium complexes, enabling sequence-specific alkylation reactions under mild conditions (37°C, 30 minutes) . In experimental setups, this compound is combined with Pd(OAc)₂, fluorescein iodide, and ascorbic acid to form preactivated palladium complexes, which facilitate efficient coupling with target proteins .
Key characteristics of this compound include:
- Structure: A pyrimidine derivative with hydroxyl and dimethylamino substituents.
- Function: Acts as a multidentate ligand, coordinating with palladium to enhance reactivity and specificity.
- Applications: Demonstrated in Sonogashira-type cross-coupling reactions for protein labeling, achieving high purity (>95%) in product isolation .
Properties
CAS No. |
97142-19-3 |
|---|---|
Molecular Formula |
C25H34O6 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl (4R,8'S,9'S,10'R,11'S,13'S,14'S)-11'-hydroxy-2,2,10',13'-tetramethyl-3'-oxospiro[1,3-dioxolane-5,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-4-carboxylate |
InChI |
InChI=1S/C25H34O6/c1-22(2)30-20(21(28)29-5)25(31-22)11-9-17-16-7-6-14-12-15(26)8-10-23(14,3)19(16)18(27)13-24(17,25)4/h8,10,12,16-20,27H,6-7,9,11,13H2,1-5H3/t16-,17-,18-,19+,20-,23-,24-,25?/m0/s1 |
InChI Key |
LWQQNBKTKLISOW-OMSFKJGZSA-N |
SMILES |
CC1(OC(C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)OC)C |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CCC24[C@@H](OC(O4)(C)C)C(=O)OC)CCC5=CC(=O)C=C[C@]35C)O |
Canonical SMILES |
CC1(OC(C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)OC)C |
Synonyms |
MADHP methyl 17,20-acetonidodihydroprednisolonate |
Origin of Product |
United States |
Comparison with Similar Compounds
Ligand Classes in Palladium Catalysis
| Compound Class | Example Ligands | Typical Applications | Advantages | Limitations |
|---|---|---|---|---|
| Phosphine Ligands | Triphenylphosphine (PPh₃) | Cross-coupling (e.g., Suzuki, Heck) | High catalytic activity, well-established | Air-sensitive, toxic, requires inert conditions |
| Nitrogen Ligands | MADHP, Bipyridine | Protein modification, Sonogashira | Air-stable, specific under mild conditions | Context-dependent reactivity (see Table 2) |
| Hybrid Ligands | Phosphine-alkene ligands | Asymmetric catalysis | Tunable steric/electronic properties | Complex synthesis, limited scalability |
Experimental Performance of this compound
Data from highlight this compound's efficacy in specific reactions but also reveal limitations:
Key Findings :
Advantages Over Phosphine Ligands
- Biocompatibility : this compound’s mild reaction conditions (aqueous buffer, 37°C) make it suitable for protein labeling, whereas phosphines often require organic solvents and higher temperatures.
Limitations and Open Questions
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